8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Description

Structural Overview and Nomenclature

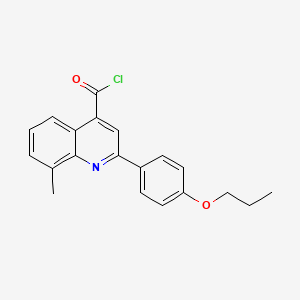

This compound exhibits a sophisticated molecular architecture characterized by its quinoline core structure with strategically positioned substituents. The compound possesses the molecular formula C20H18ClNO2 with a calculated molecular weight of 339.8 grams per mole. The International Union of Pure and Applied Chemistry systematic name precisely describes the compound as this compound, reflecting the specific positioning of each functional group within the heterocyclic framework.

The structural complexity of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is expressed as CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C, providing a linear description of the molecular connectivity. The International Chemical Identifier notation InChI=1S/C20H18ClNO2/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(21)23)16-6-4-5-13(2)19(16)22-18/h4-10,12H,3,11H2,1-2H3 offers an alternative structural representation that facilitates database searches and computational applications.

The quinoline core structure forms the foundation of this compound, consisting of a benzene ring fused to a pyridine ring. At position 8 of the quinoline system, a methyl group provides steric and electronic modifications that influence the overall molecular properties. The 2-position bears a 4-propoxyphenyl substituent, where the propoxy group (-OCH2CH2CH3) extends from the para position of the attached phenyl ring. Most significantly, position 4 contains a carbonyl chloride functional group (-COCl), which imparts high reactivity and serves as a key site for chemical transformations.

Table 1: Structural and Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1160254-55-6 |

| Molecular Formula | C20H18ClNO2 |

| Molecular Weight | 339.8 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| International Chemical Identifier Key | GTYMEVYTEKXDKH-UHFFFAOYSA-N |

| PubChem Compound Identifier | 46779341 |

| Material Data File Number | MFCD03421214 |

The nomenclature system for this compound follows established organic chemistry conventions, with the quinoline ring system serving as the parent structure. The numbering system begins with the nitrogen atom as position 1, proceeding around the heterocyclic framework. The systematic name explicitly identifies each substituent and its corresponding position, ensuring unambiguous chemical communication within the scientific community.

Historical Context and Research Significance

The development and study of this compound occurs within the broader historical context of quinoline chemistry, which has experienced sustained scientific interest since the late nineteenth century. The foundational work of Paul Friedländer, who developed the Friedländer synthesis for quinoline derivatives in the 1880s, established the theoretical and practical framework that enables the preparation of complex quinoline structures like this compound. The Friedländer synthesis involves condensation reactions between 2-aminobenzaldehydes and ketones to form quinoline derivatives, representing a pivotal methodology that continues to influence contemporary synthetic approaches.

The research significance of this particular compound stems from its membership in the quinoline family, which has demonstrated extensive biological activities including anticancer, antimalarial, antimicrobial, antifungal, antituberculosis, and antileishmanial properties. The Friedländer reaction and its variations have been extensively utilized in medicinal chemistry research, with numerous studies published since 2010 highlighting the synthesis procedures and biological activities of quinoline derivatives. This historical foundation provides the scientific context within which this compound has emerged as a compound of research interest.

The specific structural features of this compound reflect contemporary advances in quinoline chemistry, particularly in the development of substituted derivatives with enhanced selectivity and activity profiles. The incorporation of the 4-propoxyphenyl substituent at position 2 represents a strategic modification that can influence both physical properties and biological interactions. The propoxy group provides increased lipophilicity compared to simpler alkyl or hydroxyl substituents, potentially affecting membrane permeability and target binding characteristics.

The carbonyl chloride functional group at position 4 holds particular research significance due to its high reactivity and utility in synthetic transformations. This functional group enables facile conversion to various derivatives including amides, esters, and other carbonyl-containing compounds through nucleophilic acyl substitution reactions. Such versatility makes the compound valuable as a synthetic intermediate for generating libraries of related structures for biological screening and structure-activity relationship studies.

Table 2: Related Quinoline Derivatives and their Chemical Abstracts Service Numbers

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | 438232-72-5 | C20H19NO3 | Carboxylic acid instead of carbonyl chloride |

| 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | 1160263-80-8 | C20H17Cl2NO2 | Additional chlorine at position 7, propoxy at meta position |

| 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | 1160254-71-6 | C20H18ClNO2 | Propoxy group at ortho position |

| 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | 1160254-63-6 | C20H18ClNO2 | Propoxy group at meta position |

The contemporary research landscape surrounding quinoline derivatives has been enriched by advances in synthetic methodologies and analytical techniques. Modern synthetic approaches have expanded beyond traditional Friedländer reactions to include regioselective synthesis methods and formal cycloaddition reactions. These developments have enabled the preparation of increasingly complex quinoline structures with precise control over substitution patterns and stereochemistry.

The database entry for this compound in PubChem indicates its creation date as July 26, 2010, with the most recent modification occurring on May 24, 2025. This timeline reflects the compound's relatively recent emergence in chemical literature and suggests ongoing research interest and database maintenance activities. The compound's inclusion in major chemical databases such as PubChem facilitates access by researchers worldwide and supports collaborative research efforts.

The research significance extends to the compound's potential applications in proteomics research, where carbonyl chloride derivatives serve as reagents for protein modification studies. The reactive carbonyl chloride group can form covalent bonds with nucleophilic amino acid residues, enabling the study of protein structure, function, and interactions. This application demonstrates the compound's utility beyond traditional organic synthesis, highlighting its interdisciplinary research potential.

Propriétés

IUPAC Name |

8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-11-24-15-9-7-14(8-10-15)18-12-17(20(21)23)16-6-4-5-13(2)19(16)22-18/h4-10,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMEVYTEKXDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Overview

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a quinoline core substituted with a propoxyphenyl group at the 2-position and a carbonyl chloride at the 4-position. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered cellular functions. For instance, it interacts with acetylcholinesterase, preventing substrate access and thereby influencing neurotransmitter levels.

- Cell Cycle Arrest : In cancer cell lines, this compound induces cell cycle arrest at the G0/G1 phase, leading to apoptosis. This effect is crucial for its potential use in cancer therapy.

- Protein Interaction Modulation : The compound can bind to specific proteins, altering their structure and function. This interaction is essential in pathways such as MAPK/ERK signaling, which is vital for cell proliferation and differentiation.

Table 1: Biochemical Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase; affects neurotransmitter dynamics |

| Anticancer Activity | Induces apoptosis in cancer cell lines; leads to cell cycle arrest |

| Antimicrobial Effects | Exhibits activity against various bacterial strains; potential efflux pump inhibitor |

| Anti-inflammatory Effects | Modulates inflammatory pathways; inhibits inducible nitric oxide synthase (iNOS) and COX-2 expression |

Case Studies and Research Findings

- Antimicrobial Activity : Research has demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that related compounds showed potent inhibition against resistant bacterial strains when used in combination with other antibiotics .

- Anticancer Research : In vitro studies have revealed that this compound effectively induces apoptosis in various cancer cell lines. For example, it was found to significantly reduce cell viability in MCF-7 breast cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

- Inflammation Modulation : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications for inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinoline Core

Positional and Functional Group Variations

- 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-37-5): Substitutes the 8-methyl group with a 6-chloro atom, increasing molecular weight to 360.23 g/mol (C₁₉H₁₅Cl₂NO₂).

- 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-21-6): Replaces the 4-propoxyphenyl group with a 4-ethylphenyl substituent. The shorter ethyl chain reduces steric bulk and lipophilicity (molecular weight: 309.79 g/mol) compared to the propoxy group .

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride group enables diverse derivatization, but substituents influence its reactivity:

- Electron-donating groups (e.g., 8-methyl): Stabilize the quinoline ring, slightly reducing carbonyl chloride reactivity compared to electron-withdrawing substituents (e.g., 6-chloro) .

- Steric hindrance : The 4-propoxyphenyl group at the 2-position may slow reaction kinetics with bulky nucleophiles compared to smaller substituents like ethylphenyl .

Méthodes De Préparation

Starting Materials

- 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid or closely related quinoline derivatives.

- Thionyl chloride (SOCl2) or other chlorinating agents (e.g., oxalyl chloride).

Chlorination Reaction

The most common method involves treating the quinoline-4-carboxylic acid derivative with thionyl chloride under anhydrous conditions to avoid hydrolysis of the acyl chloride product. The reaction proceeds as follows:

$$

\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}

$$

- The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform.

- The mixture is refluxed or stirred at room temperature depending on the reactivity of the starting material.

- Excess thionyl chloride is often used to drive the reaction to completion.

- The reaction atmosphere is kept dry, often under nitrogen or argon.

Workup and Purification

- After completion, excess thionyl chloride and volatile byproducts are removed under reduced pressure.

- The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures.

- The purified compound is typically obtained as a solid or oil, depending on the substitution pattern and purity.

Detailed Preparation Procedure (Literature-Based)

While direct literature specifically detailing the preparation of 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is limited, analogous compounds and related quinoline acyl chlorides have been synthesized using the following protocol adapted from related quinoline carbonyl chloride preparations:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid in dry dichloromethane | Room temperature, inert atmosphere | Ensure anhydrous conditions |

| 2 | Add excess thionyl chloride dropwise | Stir at room temperature or reflux | Reaction time: 2-6 hours |

| 3 | Monitor reaction progress by TLC or NMR | - | Completion indicated by disappearance of acid |

| 4 | Remove excess thionyl chloride and volatiles under reduced pressure | Rotary evaporation | Avoid exposure to moisture |

| 5 | Purify crude product by silica gel column chromatography | Eluent: petroleum ether/ethyl acetate (80:20) | Collect fractions containing pure acyl chloride |

| 6 | Dry purified product under vacuum | - | Store under inert atmosphere |

Analytical Data Supporting Preparation

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the formation of the acyl chloride:

| Technique | Key Observations | Interpretation |

|---|---|---|

| [^1H NMR](pplx://action/followup) | Aromatic protons corresponding to quinoline and propoxyphenyl rings; absence of carboxylic acid proton | Confirms conversion of acid to acyl chloride |

| [^13C NMR](pplx://action/followup) | Carbonyl carbon resonance shifted downfield (~165-175 ppm) | Characteristic of acyl chloride carbonyl |

| IR Spectroscopy | Strong absorption near 1800 cm^-1 (acid chloride C=O stretch) | Distinguishes acyl chloride from acid (which absorbs near 1700 cm^-1) |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |

| Chlorinating Agent | Thionyl chloride (SOCl2) |

| Solvent | Dry dichloromethane or chloroform |

| Temperature | Room temperature to reflux (~25-60°C) |

| Reaction Time | 2–6 hours |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Silica gel chromatography (petroleum ether:ethyl acetate 80:20) |

| Yield | Typically high (>80%) based on analogous compounds |

| Storage | Under inert atmosphere, moisture-free |

Q & A

Basic: What is the optimal synthetic route for 8-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride in laboratory settings?

Answer:

The compound is synthesized by reacting 8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid with oxalyl chloride (COCl₂) in anhydrous dichloromethane (DCM) under cooled conditions (0–5°C). Catalytic DMF is added to accelerate the reaction via intermediate formation of the reactive acyl imidazolide. The reaction mixture is stirred for 4–6 hours, followed by solvent evaporation under reduced pressure to yield the carbonyl chloride . This method is widely used due to high efficiency and minimal side products.

Basic: How is the structure of this compound confirmed after synthesis?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify proton and carbon environments (e.g., quinoline core, propoxyphenyl substituents, and carbonyl chloride functionality) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- Single-Crystal X-ray Diffraction: Provides unambiguous confirmation of molecular geometry and substituent orientation, as demonstrated in structurally related quinoline derivatives .

Basic: What precautions are critical for handling this compound due to its reactivity?

Answer:

As an acyl chloride, it is highly moisture-sensitive and reacts violently with water. Key precautions include:

- Use of anhydrous solvents and inert atmosphere (N₂/Ar).

- Storage in sealed, desiccated containers at –20°C.

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact. Emergency eye wash stations and safety showers must be accessible .

Advanced: How do electronic effects of substituents influence the reactivity of the carbonyl chloride group?

Answer:

The electron-withdrawing quinoline core and propoxyphenyl group enhance the electrophilicity of the carbonyl chloride, making it reactive toward nucleophiles (e.g., amines, alcohols). Substituent modifications (e.g., replacing the methyl group with electron-donating groups) can reduce reactivity, as shown in analogous 2-phenylquinoline-4-carbonyl chloride derivatives . Computational studies (e.g., DFT) are recommended to quantify electronic effects .

Advanced: What strategies are effective for derivatizing this compound into bioactive analogs?

Answer:

- Amide Formation: React with primary/secondary amines (e.g., piperazine) to generate amide-linked derivatives, which are screened for antimicrobial or anticancer activity .

- Esterification: Use alcohols (e.g., ethanol) to form esters, improving solubility for in vitro assays.

- Cross-Coupling Reactions: Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the quinoline 8-methyl position introduces diversifying groups for structure-activity relationship (SAR) studies .

Advanced: How can contradictions in reported biological activities of quinoline derivatives be resolved?

Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. Systematic approaches include:

- Standardized Bioassays: Replicate studies under controlled conditions (e.g., cell lines, incubation time).

- SAR Analysis: Compare analogs (e.g., 8-methyl vs. 8-chloro derivatives) to isolate substituent contributions .

- Metabolic Stability Testing: Evaluate hydrolysis/oxidation rates in physiological buffers to account for degradation artifacts .

Advanced: What are the challenges in crystallizing this compound for X-ray studies?

Answer:

Crystallization difficulties stem from the compound’s hydrophobicity and flexible propoxyphenyl group. Successful strategies include:

- Slow Evaporation: Use mixed solvents (e.g., DCM/hexane) to induce gradual crystal growth.

- Temperature Gradients: Cool hot saturated solutions to –20°C to promote nucleation.

- Seeding: Introduce microcrystals of structurally similar compounds (e.g., 2-phenylquinoline derivatives) to template growth .

Advanced: How is this compound utilized in materials science research?

Answer:

Its quinoline core serves as a ligand for metal-organic frameworks (MOFs) or catalysts. For example:

- Coordination Chemistry: The carbonyl chloride can bind to transition metals (e.g., Pd, Cu) to form complexes for catalytic applications .

- Polymer Modification: React with hydroxyl-terminated polymers to introduce quinoline motifs for UV-stabilization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.